N-(4-cyano-2,3-dimethylphenyl)acetamide
Description
N-(4-cyano-2,3-dimethylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a cyano group (-CN) at the 4-position and methyl groups (-CH₃) at the 2- and 3-positions. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen atom of the aromatic amine. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(4-cyano-2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)11(13-9(3)14)5-4-10(7)6-12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
UYIXXXRDYPNIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-cyano-2,3-dimethylphenyl)acetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
- Steric Effects : The 2,3-dimethyl substituents introduce steric hindrance, which may reduce rotational freedom and influence crystal packing or binding affinity in biological systems.
Physicochemical Properties
- Cyano Group Impact: The -CN group likely increases melting point and reduces water solubility compared to hydroxylated analogues.
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